pentyl oxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
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Overview
Description
pentyl oxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound with a molecular formula of C26H33NO5. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl oxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with amines, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
pentyl oxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Pentyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline
Properties
Molecular Formula |
C24H29NO5 |
---|---|
Molecular Weight |
411.5g/mol |
IUPAC Name |
pentyl 4-(4-methoxycarbonylphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C24H29NO5/c1-4-5-6-14-30-24(28)20-15(2)25-18-8-7-9-19(26)22(18)21(20)16-10-12-17(13-11-16)23(27)29-3/h10-13,21,25H,4-9,14H2,1-3H3 |
InChI Key |
KFSWIPOLTPWBCN-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C(=O)OC)C(=O)CCC2)C |
Canonical SMILES |
CCCCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C(=O)OC)C(=O)CCC2)C |
Origin of Product |
United States |
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